molecular formula C7H10O4 B3022115 2-(Methoxycarbonyl)cyclobutanecarboxylic acid CAS No. 904236-21-1

2-(Methoxycarbonyl)cyclobutanecarboxylic acid

Cat. No. B3022115
CAS RN: 904236-21-1
M. Wt: 158.15 g/mol
InChI Key: DLSMGFKPSMYVFW-UHFFFAOYSA-N
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Description

Cyclobutane derivatives are a class of compounds that have garnered significant interest in the field of organic chemistry due to their unique structural features and potential applications. The compound "2-(Methoxycarbonyl)cyclobutanecarboxylic acid" is a cyclobutane derivative that is not directly mentioned in the provided papers, but these papers discuss related compounds and synthetic methods that could be relevant to its analysis .

Synthesis Analysis

The synthesis of cyclobutane derivatives can be achieved through various methods, including photochemical [2 + 2] cycloaddition reactions, which have been shown to be highly stereoselective and efficient . For instance, the synthesis of cyclobutane amino acids has been accomplished using a photochemical [2+2] cycloaddition of unsaturated γ-lactams with ethylene . Additionally, a Michael–Dieckmann-type reaction has been utilized to form the cyclobutane core in the synthesis of 2-substituted cyclobutane amino acids . These methods could potentially be adapted for the synthesis of "this compound."

Molecular Structure Analysis

The molecular structure of cyclobutane derivatives is characterized by the four-membered ring, which can exhibit a planar or slightly distorted arrangement. For example, the crystal structure of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate revealed a slightly distorted square-planar arrangement of the cyclobutane ring . This structural information is crucial for understanding the reactivity and physical properties of cyclobutane derivatives, including "this compound."

Chemical Reactions Analysis

Cyclobutane derivatives can undergo various chemical reactions, including ring-opening reactions and functional group interconversions. For instance, 2-methoxy-2-(trimethylsiloxy)cyclobutanecarboxylic esters have been shown to react with aldehydes in a ring-opening aldol-type reaction, followed by lactonization to yield cis-4,5-substituted δ-lactones . These types of reactions could be relevant to the functionalization and further transformation of "this compound."

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclobutane derivatives are influenced by their molecular structure and the nature of their substituents. For example, the presence of hydrogen bonding and van der Waals interactions in the crystal packing of cyclobutane derivatives can significantly affect their stability and solubility . Additionally, the stereochemistry of cyclobutane amino acids has been shown to influence their ability to form rigid structures in peptides, which could have implications for the design of peptidomimetics . These considerations are important for understanding the properties of "this compound" and its potential applications.

Scientific Research Applications

Synthesis of β-Dipeptides

2-(Methoxycarbonyl)cyclobutanecarboxylic acid is used in the synthesis of novel β-amino acid derivatives. These derivatives have been used to synthesize enantiomeric and diastereomeric bis(cyclobutane) β-dipeptides, which are unique β-amino acid oligomers containing two directly linked cyclobutane residues (Izquierdo et al., 2002).

Diastereoselective Synthesis of δ-Lactones

The compound plays a crucial role in the synthesis of cis-4,5-substituted δ-lactones. These δ-lactones are obtained with high diastereoselectivity through a ring-opening aldol-type reaction involving 2-methoxy-2-(trimethylsiloxy)cyclobutanecarboxylic esters (Shimada et al., 1993).

Structural Analysis

The compound is instrumental in the study of structural and conformational aspects of related molecules. For instance, the structure and conformation of derivatives like cis-2-phenylcyclobutanecarboxylic acid have been determined through X-ray diffraction methods, shedding light on the puckering of the cyclobutane ring and the bonding environment (Reisner et al., 1983).

Synthesis of Novel Compounds

This acid is a precursor in the synthesis of novel compounds. For example, a unique cyclobutane-type norlignan and a novel phenylpropanoid were isolated from the EtOH extract of Peperomia tetraphylla, where the structural determination was facilitated by spectroscopic methods (Li et al., 2007).

Enzymatic Processes

It's also utilized in enzymatic processes, such as the desymmetrization of dimethyl cyclohex-4-ene-cis-1,2-dicarboxylate to (1S,2R)-2-(methoxycarbonyl)cyclohex-4-ene-1-carboxylic acid, showcasing its potential in enzyme-catalyzed organic synthesis (Goswami & Kissick, 2009).

Dispersion of Carbon Nanotubes

Moreover, it's used in the creation of enzyme-activated surfactants for the dispersion of carbon nanotubes. This innovative approach allows for homogeneous aqueous nanotube dispersions under constant and physiological conditions (Cousins et al., 2009).

Safety and Hazards

  • MSDS : Link

Future Directions

Research on 2-(Methoxycarbonyl)cyclobutanecarboxylic acid could explore its applications in drug development, polymer chemistry, and materials science. Investigating its reactivity and potential derivatives may lead to novel compounds with valuable properties .

properties

IUPAC Name

2-methoxycarbonylcyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c1-11-7(10)5-3-2-4(5)6(8)9/h4-5H,2-3H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLSMGFKPSMYVFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70300100
Record name 2-(methoxycarbonyl)cyclobutanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70300100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

31420-52-7
Record name NSC134896
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134896
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(methoxycarbonyl)cyclobutanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70300100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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